2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
Overview
Description
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound with the molecular formula C13H14ClN3O3 It is characterized by the presence of a chloroacetamide group attached to a substituted imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The initial step involves the cyclization of an appropriate diamine with a diketone to form the imidazolidinone ring. For instance, the reaction between 4-phenyl-2,5-dioxoimidazolidine and ethylamine under acidic conditions can yield the desired imidazolidinone intermediate.
Chlorination: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the chloroacetamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The imidazolidinone ring can be subjected to oxidation or reduction reactions, potentially altering the electronic properties and reactivity of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides with various functional groups.
Hydrolysis: Corresponding carboxylic acids and amines.
Oxidation and Reduction: Modified imidazolidinone derivatives with altered oxidation states.
Scientific Research Applications
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and catalytic activity.
Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing protein function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
- 2-chloro-N-(4-ethyl-2,5-dioxo-4-methylimidazolidin-1-yl)acetamide
- 2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)propionamide
Uniqueness
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is unique due to its specific substitution pattern on the imidazolidinone ring, which imparts distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-chloro-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-2-13(9-6-4-3-5-7-9)11(19)17(12(20)15-13)16-10(18)8-14/h3-7H,2,8H2,1H3,(H,15,20)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCOLXHIXNBOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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